molecular formula C8H13BrO5 B031737 (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate CAS No. 80640-15-9

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

Cat. No. B031737
CAS RN: 80640-15-9
M. Wt: 269.09 g/mol
InChI Key: XVMUUAOSLJEHMN-RITPCOANSA-N
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Description

"(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate" is a chemical compound that has been studied for various synthetic applications. This compound is notable for its specific stereochemistry, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate, involves intermediate steps using derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. These processes often include stereoselective reactions, protection, and replacement reactions to achieve the desired compound (Saito, Komada, & Moriwake, 2003).

Molecular Structure Analysis

The molecular structure of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate and its derivatives is characterized by specific stereochemistry at the carbon atoms. This stereochemistry plays a crucial role in the compound's reactivity and physical properties. Studies on similar compounds provide insights into the importance of stereochemistry in determining the molecular conformation and reactivity (Krawczyk, Albrecht, Wojciechowski, & Wolf, 2006).

Chemical Reactions and Properties

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including bromohydration, alkylation, and others, which are influenced by its stereochemistry. These reactions are key in synthesizing various pharmaceutical and synthetic intermediates (Raghavan & Tony, 2004).

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Intermediate in Organic Syntheses : The compound and its related derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, Saitô, Komada, and Moriwake (2003) utilized a related derivative, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, in a multi-step synthetic route involving annulation, epoxide formation, and stereoselective reactions, showcasing its utility in constructing heterocyclic compounds and protecting nitrogen groups during synthesis S. Saitô, K. Komada, T. Moriwake, 2003.

  • Enantioselective Synthesis : The compound's derivatives are also pivotal in enantioselective syntheses. Xiao-Hua Chen et al. (2007) reported the use of a derivative in organocatalyzed, highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media, demonstrating the compound's role in achieving high regio- and enantioselectivities Xiao-Hua Chen et al., 2007.

  • Building Blocks for Bioactive Molecules : Research by Jiacheng Li et al. (2022) highlighted the asymmetric synthesis of both enantiomers of dimethyl 2-methylsuccinate using ene-reductases, starting from related substrates. This work illustrates the potential of utilizing derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate as building blocks for the manufacturing of active pharmaceutical ingredients and fine chemicals Jiacheng Li et al., 2022.

Chemical Synthesis and Material Science

  • Material Precursors and Sensory Properties : The synthesis of new compounds with specific sensory properties also employs derivatives of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate. M. Eh (2003) described the synthesis of musk odorants starting from methyl 2-bromopropionic acid, showcasing the compound's utility in creating materials with desired sensory attributes M. Eh, 2003.

properties

IUPAC Name

diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUUAOSLJEHMN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514780
Record name Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

CAS RN

80640-15-9
Record name Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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